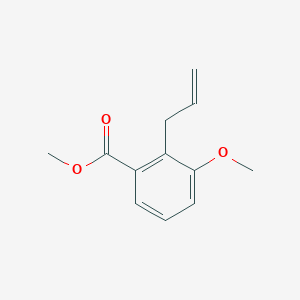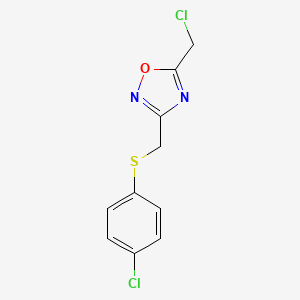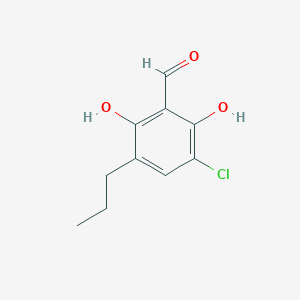
Methyl 2-allyl-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-allyl-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-allyl-3-methoxybenzoate typically involves the esterification of 3-(methyloxy)-2-prop-2-en-1-ylbenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-allyl-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: The major product is 3-(hydroxy)-2-prop-2-en-1-ylbenzoic acid.
Reduction: The major product is 3-(methyloxy)-2-prop-2-en-1-ylbenzyl alcohol.
Substitution: The major products depend on the substituent introduced, such as 3-(bromo)-2-prop-2-en-1-ylbenzoate.
Applications De Recherche Scientifique
Methyl 2-allyl-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-allyl-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The prop-2-en-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(ethyloxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(propoxy)-2-prop-2-en-1-ylbenzoate
- Methyl 3-(butyloxy)-2-prop-2-en-1-ylbenzoate
Uniqueness
Methyl 2-allyl-3-methoxybenzoate is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. The methoxy group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs with different alkoxy groups.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-methoxy-2-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-6-9-10(12(13)15-3)7-5-8-11(9)14-2/h4-5,7-8H,1,6H2,2-3H3 |
Clé InChI |
VFKOVOLHLPSUJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1CC=C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazole, 4-(iodomethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8323669.png)
![7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8323672.png)



![N-[4-(allyloxy)benzyl]-N-(2-methyl-3-nitrophenyl)amine](/img/structure/B8323698.png)



![6-(m-Fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8323726.png)


